The Chemical Architecture of Cyclamidomycin: A Technical Guide
The Chemical Architecture of Cyclamidomycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclamidomycin, also known as Amicetin, is a potent nucleoside antibiotic belonging to the disaccharide pyrimidine class. First isolated from Streptomyces vinaceusdrappus, it has garnered significant interest within the scientific community due to its broad-spectrum antibacterial and antiviral activities. This technical guide provides an in-depth exploration of the chemical structure of Cyclamidomycin, including its stereochemistry, supported by a comprehensive review of its spectroscopic data and the experimental protocols for its isolation and characterization.
Chemical Structure Elucidation
The chemical structure of Cyclamidomycin (Amicetin) was first elucidated by Hanessian & Haskell in 1964 and later confirmed through crystallization studies. It is a complex molecule comprising three key moieties: a cytosine nucleobase, a disaccharide unit, and a p-aminobenzoic acid (PABA) linker attached to an α-methylserine residue.
The core of the molecule is a cytosine base linked to a disaccharide. This disaccharide is composed of two deoxy sugars, amosamine and amicetose, connected by an α-(1→4)-glycosidic bond.[1] The primary amino group of the cytosine is linked to a p-aminobenzoic acid (PABA) moiety, which in turn is connected to a (+)-α-methylserine residue via an amide bond.[1][2]
Systematic Name (IUPAC): 4-amino-N-[1-[5-(5-dimethylamino-3,4-dihydroxy-6-methyl-oxan-2-yl)oxy-6-methyl-oxan-2-yl]-2-oxo-pyrimidin-4-yl]benzamide
Structural Components of Cyclamidomycin
The intricate structure of Cyclamidomycin can be deconstructed into its fundamental building blocks. The logical relationship between these components is illustrated in the diagram below.
Caption: Diagram illustrating the connectivity of the core structural units of Cyclamidomycin.
Quantitative Spectroscopic Data
The structural elucidation of Cyclamidomycin is heavily reliant on various spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Data
Table 1: 1H and 13C NMR Chemical Shifts for Plicacetin and Norplicacetin (DMSO-d6)
| Position | Plicacetin (1H δ ppm) | Plicacetin (13C δ ppm) | Norplicacetin (1H δ ppm) | Norplicacetin (13C δ ppm) |
| Cytosine | ||||
| 5 | 6.08 (d, 7.8) | 95.8 | 6.07 (d, 7.8) | 95.8 |
| 6 | 7.93 (d, 7.8) | 141.2 | 7.92 (d, 7.8) | 141.2 |
| 2 | - | 155.1 | - | 155.1 |
| 4 | - | 162.9 | - | 162.9 |
| PABA | ||||
| 2', 6' | 7.85 (d, 8.4) | 129.1 | 7.84 (d, 8.4) | 129.1 |
| 3', 5' | 7.72 (d, 8.4) | 118.2 | 7.71 (d, 8.4) | 118.2 |
| 1' | - | 124.5 | - | 124.5 |
| 4' | - | 142.8 | - | 142.8 |
| Amicetose | ||||
| 1'' | 5.75 (d, 3.6) | 88.9 | 5.74 (d, 3.6) | 88.9 |
| 2''ax | 1.83 (m) | 35.1 | 1.82 (m) | 35.1 |
| 2''eq | 2.15 (m) | 2.14 (m) | ||
| 3'' | 3.65 (m) | 68.1 | 3.64 (m) | 68.1 |
| 4'' | 3.15 (m) | 75.9 | 3.14 (m) | 75.9 |
| 5'' | 3.85 (m) | 69.2 | 3.84 (m) | 69.2 |
| 6'' | 1.15 (d, 6.0) | 18.2 | 1.14 (d, 6.0) | 18.2 |
| Amosamine | ||||
| 1''' | 4.48 (d, 7.2) | 102.1 | 4.47 (d, 7.2) | 102.1 |
| 2''' | 2.95 (t, 9.0) | 65.9 | 2.94 (t, 9.0) | 65.9 |
| 3''' | 3.25 (m) | 70.1 | 3.24 (m) | 70.1 |
| 4''' | 3.05 (m) | 71.9 | 3.04 (m) | 71.9 |
| 5''' | 2.50 (s, 6H) | 42.4 | 2.51 (s, 3H) | 33.0 (N-Me) |
| 6''' | 1.08 (d, 6.0) | 18.9 | 1.07 (d, 6.0) | 18.9 |
Data extracted from the supplementary material of Zhang et al., 2012, Applied and Environmental Microbiology.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry is instrumental in determining the elemental composition of Cyclamidomycin.
Table 2: Mass Spectrometry Data for Cyclamidomycin
| Parameter | Value | Reference |
| Molecular Formula | C29H42N6O9 | PubChem CID: 28675 |
| Exact Mass | 618.301327 g/mol | PubChem CID: 28675 |
| Observed Mass (ESI-) | m/z 617.2 [M-H]- | Zhang et al., 2012 |
Infrared (IR) Spectroscopy Data
Infrared spectroscopy provides valuable information about the functional groups present in Cyclamidomycin. The spectrum exhibits characteristic absorption bands for amide, hydroxyl, and aromatic moieties.
Table 3: Characteristic Infrared (IR) Absorption Bands for Cyclamidomycin
| Wavenumber (cm-1) | Functional Group | Description |
| ~3400-3200 (broad) | O-H and N-H stretching | Indicates the presence of hydroxyl and amine/amide groups. |
| ~3050 | Aromatic C-H stretching | Characteristic of the p-aminobenzoic acid moiety. |
| ~2950 | Aliphatic C-H stretching | From the sugar and α-methylserine moieties. |
| ~1650 (strong) | C=O stretching (Amide I) | Arises from the two amide linkages. |
| ~1600, ~1500 | C=C stretching | Aromatic ring vibrations of the PABA moiety. |
| ~1540 (medium) | N-H bending (Amide II) | Characteristic of the amide bonds. |
| ~1100-1000 | C-O stretching | Associated with the alcohol and ether groups in the disaccharide. |
Note: The specific peak values are based on typical ranges for the respective functional groups as a detailed IR spectrum for pure Cyclamidomycin was not available in the cited literature.
Experimental Protocols
Isolation and Purification of Cyclamidomycin from Streptomyces vinaceusdrappus
The following protocol is a generalized procedure based on methodologies reported in the literature for the isolation of amicetin-group antibiotics.
1. Fermentation and Harvest:
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Inoculate a suitable production medium (e.g., 2.5% glucose, 0.7% soybean powder, 0.25% yeast extract, 0.5% (NH4)2SO4, 0.4% NaCl, 0.04% KH2PO4, 0.8% CaCO3) with a culture of Streptomyces vinaceusdrappus.
-
Incubate the culture for 5-7 days under appropriate conditions (e.g., 28°C with shaking).
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Harvest the culture broth and separate the mycelium from the supernatant by centrifugation (e.g., 4,000 rpm for 10 minutes at 4°C).
2. Extraction:
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Extract the supernatant four to five times with 1-butanol at approximately one-third of the volume of the supernatant.
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Pool the butanol extracts and concentrate them under reduced pressure using a rotary evaporator.
3. Chromatographic Purification:
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Dissolve the concentrated crude extract in a minimal amount of methanol.
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Subject the dissolved extract to a series of chromatographic separations. This may include:
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Silica Gel Chromatography: For initial fractionation based on polarity.
-
Reversed-Phase Chromatography (e.g., C18): For further purification. A gradient elution system, for instance, with a mobile phase of water and acetonitrile (both may contain a small percentage of a modifier like trifluoroacetic acid), is often employed.
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Size-Exclusion Chromatography (e.g., Sephadex LH-20): To separate compounds based on their molecular size.
-
-
Monitor the fractions using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) to identify the fractions containing Cyclamidomycin.
4. Purity Assessment and Characterization:
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Pool the pure fractions containing Cyclamidomycin and concentrate them.
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Confirm the identity and purity of the isolated compound using HPLC-MS and NMR spectroscopy.
The workflow for the isolation and purification of Cyclamidomycin is depicted in the following diagram.
Caption: A schematic representation of the key steps involved in the isolation and purification of Cyclamidomycin.
Conclusion
This technical guide has provided a detailed overview of the chemical structure of Cyclamidomycin (Amicetin), supported by tabulated spectroscopic data and a comprehensive experimental protocol for its isolation. The intricate assembly of a cytosine nucleoside with a unique disaccharide and an amino acid-p-aminobenzoic acid side chain underscores the complexity of this natural product. The information presented herein serves as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, drug discovery, and development, facilitating a deeper understanding of this important antibiotic.
References
- 1. High Plasticity of the Amicetin Biosynthetic Pathway in Streptomyces sp. SHP 22-7 Led to the Discovery of Streptcytosine P and Cytosaminomycins F and G and Facilitated the Production of 12F-Plicacetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the amicetin biosynthesis gene cluster from Streptomyces vinaceusdrappus NRRL 2363 implicates two alternative strategies for amide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
